Anethofuran is a naturally occurring compound primarily found in the essential oil of dill (Anethum graveolens) and other plants. It is classified as an isobenzofuran derivative, with the chemical formula and a molecular weight of approximately 152.24 g/mol . Anethofuran contributes to the characteristic flavor and aroma of dill, making it significant in culinary applications. Its structure consists of a fused benzene and furan ring, which is responsible for its unique chemical properties and biological activities .
Anethofuran exhibits several biological activities that contribute to its potential health benefits:
Anethofuran can be synthesized through various methods:
Anethofuran has several applications across different fields:
Anethofuran shares structural similarities with several other compounds that belong to the class of isobenzofurans or related aromatic compounds. Below are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dill Ether | Isobenzofuran | Major component in dill oil; similar flavor profile |
| 2-Isobutyl-4-methylphenol | Aromatic compound | Used as an antimicrobial agent; distinct from Anethofuran |
| Eugenol | Phenolic compound | Found in clove oil; known for analgesic properties |
| Carvacrol | Monoterpenoid | Found in oregano oil; strong antimicrobial activity |
Anethofuran's uniqueness lies in its specific combination of aroma, biological activity, and potential health benefits compared to these similar compounds. Its role as a flavoring agent combined with its pharmacological significance sets it apart from others listed.
Anethofuran is characterized by the molecular formula C₁₀H₁₆O, indicating a compound composed of ten carbon atoms, sixteen hydrogen atoms, and one oxygen atom [1] [2]. This molecular composition places anethofuran within the category of oxygenated monoterpenes, specifically representing a bicyclic structure with a molecular framework that incorporates both saturated and unsaturated carbon centers [3] [4]. The presence of a single oxygen atom integrated into the cyclic system defines the fundamental chemical architecture of this compound [1] [2].
The molecular weight of anethofuran is precisely calculated as 152.23 grams per mole, with an exact mass determination of 152.120115130 daltons [1] [2] [4]. The compound exhibits a monoisotopic mass of 152.120115134 daltons, reflecting the mass of the most abundant isotopic composition [2] [4]. According to the International Union of Pure and Applied Chemistry nomenclature system, anethofuran is formally designated as (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran [1] [2] [28]. This systematic name explicitly describes the stereochemical configuration and the degree of saturation within the benzofuran ring system, providing a comprehensive chemical identifier that unambiguously defines the molecular structure [1] [28].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 152.23 g/mol | [1] [2] |
| Exact Mass | 152.120115130 Da | [1] [4] |
| Monoisotopic Mass | 152.120115134 Da | [2] [4] |
| IUPAC Name | (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran | [1] [2] |
Anethofuran is recognized by numerous alternative designations within scientific literature and chemical databases [1] [2]. The compound is commonly referred to as dill ether, reflecting its natural occurrence and characteristic aromatic properties associated with dill plants [1] [2] [8]. Additional systematic names include 3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran and benzofuran, 2,3,3a,4,5,7a-hexahydro-3,6-dimethyl- [1] [2]. The stereochemically specific designation (3S,3aS,7aR)-dill ether emphasizes the particular spatial arrangement of substituents within the molecular framework [1] [2]. Registry identification includes Chemical Abstracts Service numbers 74410-10-9 and 70786-44-6, providing standardized numerical identifiers for database referencing [1] [23] [24]. The compound also carries the Unique Ingredient Identifier code 2UX44R1B15 within regulatory databases [1] [2]. Additional nomenclature variations encompass 3,9-epoxy-1-p-menthene and 3,7-dimethyl-4,5,6,9-tetrahydrocoumaran, representing alternative systematic approaches to describing the molecular architecture [1] [2].
Anethofuran belongs to the chemical class of organic compounds known as isobenzofurans, which are characterized by organic aromatic compounds containing an isobenzofuran moiety [2] [6]. The isobenzofuran structural framework represents a fundamental heterocyclic system consisting of a benzene ring fused to a furan ring, creating a bicyclic aromatic structure [2] [6]. Within anethofuran, this core isobenzofuran unit undergoes significant hydrogenation, resulting in a partially saturated system designated as hexahydrobenzofuran [1] [2]. The reduction of the aromatic character through hydrogenation creates a more flexible molecular structure while maintaining the essential oxygen-containing heterocyclic framework [1] [2]. The specific arrangement within anethofuran involves the integration of two methyl substituents at positions 3 and 6, contributing to the compound's unique three-dimensional architecture [1] [2] [4]. This modified isobenzofuran core provides the structural foundation for anethofuran's distinctive chemical and physical properties [2] [6].
The stereochemical complexity of anethofuran arises from the presence of three defined stereocenters within its molecular structure, specifically designated as (3S,3aS,7aR) configuration [1] [2] [28]. This stereochemical arrangement indicates that the compound possesses three chiral centers that determine the spatial orientation of substituents around these asymmetric carbon atoms [1] [28]. The stereochemical descriptor (3S,3aS,7aR) employs the Cahn-Ingold-Prelog priority rules to assign absolute configuration, where S denotes sinister (left-handed) and R indicates rectus (right-handed) spatial arrangements [1] [28]. The defined atom stereocenter count of three confirms the stereochemical complexity, while the absence of undefined stereocenters indicates complete stereochemical characterization [1]. The molecular structure exhibits no defined or undefined bond stereocenters, indicating that all stereochemical features are localized to the atomic centers rather than double bond configurations [1]. The InChI stereochemical string representation "/t8-,9+,10+/m1/s1" provides a computational encoding of the three-dimensional molecular geometry [1] [3]. This specific stereochemical configuration contributes significantly to the compound's biological activity and physical properties, as stereoisomers can exhibit markedly different behaviors despite identical molecular formulas [1] [28].
The structural elucidation of anethofuran represents a significant achievement in natural product chemistry, with the compound being first identified and characterized through comprehensive spectroscopic analysis [17] [29]. Early structural determination efforts relied on gas chromatography-mass spectrometry techniques, which enabled the initial identification of anethofuran as a component of essential oils derived from Anethum graveolens [17] [29]. The complete stereochemical assignment required advanced nuclear magnetic resonance spectroscopy methods, including two-dimensional correlation experiments that established the relative configuration of the multiple chiral centers [17] [21]. Mass spectrometric fragmentation patterns provided crucial information regarding the molecular connectivity and the presence of the characteristic benzofuran ring system [17]. The definitive structural confirmation incorporated infrared spectroscopy data, which identified characteristic functional group vibrations associated with the ether linkage and the partially saturated aromatic system [17]. Modern computational chemistry methods have further validated the proposed structure through theoretical calculations of spectroscopic properties and thermodynamic stability [21]. The integration of multiple analytical techniques ultimately established the complete three-dimensional structure of anethofuran, including the absolute stereochemical configuration [17] [21] [29].
Anethofuran exists as a clear, almost colorless liquid under standard temperature and pressure conditions [1]. The compound exhibits a characteristic herbal, dill-like aromatic profile that reflects its natural occurrence in essential oil systems [1] [18]. The physical appearance is described as a thin, clear, pale yellow liquid that demonstrates a tendency to darken over time upon exposure to environmental conditions [18]. The liquid state at ambient conditions is consistent with the molecular weight and structural characteristics of the compound [1] [18]. The aromatic properties contribute to its applications as a flavoring agent, where the fresh, herbaceous scent provides gentle, warm, and spicy sensory characteristics [18]. The density of anethofuran ranges from 0.966 to 0.970 grams per cubic centimeter, indicating a density slightly lower than water [1]. The refractive index falls within the range of 1.478 to 1.481, providing optical characteristics useful for analytical identification and purity assessment [1].
| Physical Property | Value | Reference |
|---|---|---|
| Physical State | Clear, almost colorless liquid | [1] |
| Density | 0.966-0.970 g/cm³ | [1] |
| Refractive Index | 1.478-1.481 | [1] |
| Appearance | Thin, clear, pale yellow liquid | [18] |
| Aroma | Herbal, dill-like | [1] [18] |
The boiling point of anethofuran is reported as 207 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [13]. This relatively elevated boiling point reflects the molecular weight and intermolecular forces present within the compound structure [13]. The vapor pressure characteristics indicate a value of 0.331 millimeters of mercury at 25 degrees Celsius, demonstrating moderate volatility under ambient conditions [13]. The flash point is determined to be 73.6 degrees Celsius, indicating the temperature at which the compound can form an ignitable mixture with air [13]. These thermal properties are critical for understanding the behavior of anethofuran during distillation processes and storage conditions [13]. The vapor pressure data suggests that anethofuran exhibits sufficient volatility to contribute to the aromatic profile of essential oil preparations while maintaining stability under normal handling conditions [13].
| Thermal Property | Value | Reference |
|---|---|---|
| Boiling Point | 207°C at 760 mmHg | [13] |
| Vapor Pressure | 0.331 mmHg at 25°C | [13] |
| Flash Point | 73.6°C | [13] |
The solubility characteristics of anethofuran demonstrate very slight solubility in water, reflecting the predominantly hydrophobic nature of the molecular structure [1]. The compound exhibits complete solubility in ethanol, indicating compatibility with polar organic solvents [1]. The topological polar surface area is calculated as 9.2 square angstroms, confirming the limited polar character of the molecule [1] [4]. The XLogP3-AA value of 1.9 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases [1] [4]. The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is one, corresponding to the single oxygen atom within the ether linkage [1]. The rotatable bond count of zero reflects the rigid cyclic structure that restricts conformational flexibility [1]. These solubility parameters indicate that anethofuran preferentially dissolves in nonpolar and moderately polar organic solvents while exhibiting limited aqueous solubility [1] [4].
| Solubility Parameter | Value | Reference |
|---|---|---|
| Water Solubility | Very slightly soluble | [1] |
| Ethanol Solubility | Soluble | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] [4] |
| XLogP3-AA | 1.9 | [1] [4] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |